molecular formula C18H14N2O3 B5161075 (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide CAS No. 5740-46-5

(2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B5161075
CAS No.: 5740-46-5
M. Wt: 306.3 g/mol
InChI Key: HXUAUPUKCXOWNM-ZSOIEALJSA-N
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Description

(2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzodioxole ring, a cyano group, and a substituted phenyl ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is formed through a condensation reaction between the benzodioxole derivative and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzodioxole moiety

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-3-2-4-15(7-12)20-18(21)14(10-19)8-13-5-6-16-17(9-13)23-11-22-16/h2-9H,11H2,1H3,(H,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUAUPUKCXOWNM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367385
Record name ST50944744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5740-46-5
Record name ST50944744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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